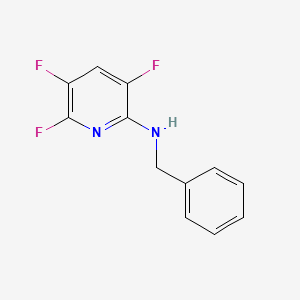

N-benzyl-3,5,6-trifluoropyridin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-3,5,6-trifluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-9-6-10(14)12(17-11(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLIZFGDNXKGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(C=C2F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622604 | |

| Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189281-25-2 | |

| Record name | N-Benzyl-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N Benzyl 3,5,6 Trifluoropyridin 2 Amine

Strategies for Introducing the N-Benzyl Moiety

The primary challenge in synthesizing N-benzyl-3,5,6-trifluoropyridin-2-amine lies in the selective formation of the C-N bond between the pyridine (B92270) ring and benzylamine (B48309). Several established methods in organic synthesis can be adapted for this purpose.

Amination Reactions of Fluorinated Pyridines

Direct amination of a suitable polyfluorinated pyridine precursor is a common and effective strategy. The reaction of 2,3,5,6-tetrafluoropyridine (B1295328) with benzylamine represents a direct approach to the target molecule. In this SNAr reaction, benzylamine acts as the nucleophile, displacing a fluoride (B91410) ion from the pyridine ring. The high electronegativity of the fluorine atoms activates the pyridine ring towards nucleophilic attack.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen fluoride generated during the reaction. The choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side products.

Table 1: Representative Conditions for Amination of 2,3,5,6-Tetrafluoropyridine with Benzylamine

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 25 | 72 | ~98 (analogous) mdpi.comresearchgate.net |

| 2 | Et₃N | Acetonitrile | Reflux | 12-24 | Varies |

| 3 | NaH | THF | 0 to RT | 6-12 | Varies |

Reductive Amination Pathways

Reductive amination offers an alternative route, although it is generally a two-step process in this context. This pathway would involve the initial synthesis of 2-amino-3,5,6-trifluoropyridine. This intermediate could then be reacted with benzaldehyde (B42025) to form a Schiff base (imine), which is subsequently reduced to the desired this compound.

Common reducing agents for the imine reduction step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent depends on the presence of other functional groups in the molecule that might be susceptible to reduction.

This method can be advantageous when direct amination proves to be low-yielding or results in the formation of multiple isomers.

N-Alkylation Approaches with Benzylating Agents

Another viable strategy is the N-alkylation of a pre-synthesized 2-amino-3,5,6-trifluoropyridine intermediate. This approach involves the reaction of the aminopyridine with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base.

The basic conditions deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic benzyl halide. The selection of the base is critical to avoid competing side reactions.

Table 2: Typical Conditions for N-Alkylation of Aminopyridines

| Entry | Benzylating Agent | Base | Solvent | Temperature (°C) |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux |

| 2 | Benzyl chloride | NaH | DMF | 0 to RT |

| 3 | Benzyl bromide | Cs₂CO₃ | Dioxane | 80-100 |

Note: These conditions are based on general procedures for the N-alkylation of amino-heterocycles.

Regioselectivity and Chemoselectivity in Synthesis

The control of regioselectivity and chemoselectivity is paramount in the synthesis of specifically substituted fluorinated pyridines like this compound.

Control over Fluorine Substitution Patterns

In the context of amination reactions starting from a more highly fluorinated pyridine, such as pentafluoropyridine (B1199360), the inherent reactivity of the different fluorine-substituted positions dictates the initial site of nucleophilic attack. It is well-established that for pentafluoropyridine, the order of reactivity towards nucleophiles is 4-F > 2-F > 6-F > 3-F > 5-F. nih.govnih.gov This means that a direct reaction of pentafluoropyridine with a nucleophile will preferentially yield the 4-substituted product.

To achieve substitution at the 2-position, as required for the synthesis of this compound, the starting material must be appropriately pre-functionalized. Using 2,3,5,6-tetrafluoropyridine directs the incoming nucleophile to one of the electronically activated and sterically accessible positions, which are C2 and C6.

Differentiating Reactivity of Pyridine Ring Positions

When starting with 2,3,5,6-tetrafluoropyridine, the C2 and C6 positions are electronically equivalent and most susceptible to nucleophilic attack due to the electron-withdrawing effects of the fluorine atoms and the ring nitrogen. The reaction of 2,3,5,6-tetrafluoropyridine with benzylamine is therefore expected to yield a mixture of 2- and 6-substituted products, which in this case are identical due to the symmetry of the starting material. This simplifies the purification process as only one product is formed.

The presence of the nitrogen atom in the pyridine ring significantly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic aromatic substitution. nih.gov The meta positions (3- and 5-) are comparatively deactivated. This inherent electronic property of the pyridine ring is the primary factor governing the regioselectivity of the amination reaction. Computational studies on the stability of the Meisenheimer intermediates in related systems confirm this reactivity pattern. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound, green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. A plausible and efficient route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2,3,5,6-tetrafluoropyridine and benzylamine. In this reaction, the benzylamine acts as a nucleophile, displacing one of the fluorine atoms on the pyridine ring, preferentially at the 2-position due to the activating effect of the ring nitrogen.

Catalytic Methods in this compound Synthesis

While the reaction between 2,3,5,6-tetrafluoropyridine and benzylamine can proceed without a catalyst, the use of catalytic systems can enhance reaction rates, improve yields, and allow for milder reaction conditions. Lewis acids, for instance, have been shown to promote the benzylation of aminopyridines. chemrxiv.orgchemrxiv.org In the context of synthesizing this compound, a Lewis acid catalyst could activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the carbon atoms.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. researchgate.net While typically employed for aryl halides, their application to activated fluoroaromatics is also conceivable. A palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, could facilitate the coupling of 2,3,5,6-tetrafluoropyridine and benzylamine. The choice of ligand is crucial and can influence the efficiency and selectivity of the reaction.

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability, aligning well with green chemistry principles. google.com For the N-alkylation of aminopyridines, various solid catalysts could be explored. google.com These catalysts could provide an active surface for the reaction to occur, potentially lowering the activation energy and facilitating the desired transformation under more sustainable conditions.

Table 1: Potential Catalytic Approaches for this compound Synthesis

| Catalyst Type | Potential Catalyst | Rationale |

| Lewis Acid | ZnBr₂, Sc(OTf)₃ | Activation of the pyridine ring towards nucleophilic attack. chemrxiv.orgchemrxiv.org |

| Palladium Complex | Pd₂(dba)₃ with phosphine ligand | Facilitates C-N bond formation via reductive elimination. researchgate.net |

| Heterogeneous | Supported metal nanoparticles | Offers reusability and ease of product separation. google.com |

Solvent-Free or Low-Environmental Impact Reaction Conditions

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. The reaction between 2,3,5,6-tetrafluoropyridine and benzylamine could potentially be carried out under solvent-free conditions, especially if one of the reactants is a liquid at the reaction temperature. mdpi.com This approach minimizes solvent waste and can simplify product isolation.

Microwave irradiation has emerged as a valuable tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. mdpi.com The application of microwave heating to the synthesis of this compound could offer a more energy-efficient and rapid alternative to conventional heating methods. mdpi.com

The use of greener solvents is another important consideration. If a solvent is necessary, options with lower environmental impact, such as ethanol (B145695) or water, should be considered. The reaction of pentafluoropyridine with nucleophiles has been reported in solvents like acetonitrile, which, while not ideal, can sometimes be necessary for solubility and reactivity. nih.govresearchgate.netnih.gov Optimization studies would be required to identify the most effective and environmentally benign solvent system.

Purification and Isolation Techniques for this compound

The purification of the final product is a critical step in any synthetic procedure. For this compound, standard techniques such as column chromatography and crystallization would be employed.

Column chromatography using silica (B1680970) gel is a common method for purifying organic compounds. nih.gov A suitable solvent system, likely a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, would be used to separate the desired product from any unreacted starting materials or byproducts. mdpi.com The polarity of the eluent would be optimized to achieve good separation.

Crystallization is an effective method for obtaining highly pure solid compounds. researchgate.net A suitable solvent or solvent mixture would be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the formation of a crystalline solid upon cooling, leaving impurities dissolved in the mother liquor. The choice of crystallization solvent is crucial and would be determined experimentally.

Chemical Reactivity and Mechanistic Investigations of N Benzyl 3,5,6 Trifluoropyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine (B92270) Core

The presence of three fluorine atoms on the pyridine ring, coupled with the inherent electron deficiency of the pyridine nucleus, makes N-benzyl-3,5,6-trifluoropyridin-2-amine a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups.

In SNAr reactions on polyfluorinated pyridines, the regioselectivity of the substitution is a critical aspect. Generally, nucleophilic attack is favored at the positions para (4-) and ortho (2- and 6-) to the ring nitrogen, as the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.comimperial.ac.uk For this compound, the fluorine atoms are located at the 3-, 5-, and 6-positions.

Based on established principles, the fluorine atom at the 6-position is expected to be the most reactive towards nucleophilic displacement. This is because the 6-position is ortho to the ring nitrogen, allowing for direct stabilization of the negative charge in the transition state. The fluorine at the 5-position is meta to the nitrogen and is therefore significantly less activated towards SNAr. The fluorine at the 3-position is also meta to the ring nitrogen but ortho to the N-benzylamino group. The electronic effect of this group will influence the reactivity at this position.

The general reactivity order for halogens in SNAr reactions on pyridine rings is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon atom more electrophilic. lookchem.comreddit.com

Table 1: Predicted Relative Reactivity of Fluorine Atoms in this compound towards SNAr

| Position of Fluorine | Relationship to Ring Nitrogen | Predicted Reactivity | Rationale |

| 6 | ortho | High | Direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. |

| 3 | meta | Low | No direct resonance stabilization by the ring nitrogen. Reactivity is primarily influenced by the adjacent N-benzylamino group. |

| 5 | meta | Very Low | No direct resonance stabilization by the ring nitrogen and flanked by two other fluorine atoms. |

Stereoelectronic effects play a crucial role in determining the regioselectivity and reaction rates of SNAr reactions on substituted pyridines. The approach of the nucleophile is influenced by the steric hindrance presented by the substituents on the ring. In the case of this compound, the bulky N-benzyl group at the 2-position can sterically hinder the approach of a nucleophile to the adjacent fluorine atom at the 3-position. This steric hindrance further deactivates the 3-position towards substitution, reinforcing the preference for attack at the 6-position.

Furthermore, the nature of the nucleophile itself can influence the reaction pathway. Bulky nucleophiles will exhibit a greater preference for the less sterically encumbered 6-position. The solvent can also play a significant role; polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. researchgate.net

Reactions Involving the Amine Functionality

The secondary amine in this compound provides a reactive site for a variety of transformations, allowing for further functionalization of the molecule.

The nitrogen atom of the N-benzylamino group is nucleophilic and readily undergoes acylation and sulfonylation reactions with appropriate electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. The choice of base and solvent can be critical to achieving high yields and avoiding side reactions. In some cases, particularly with highly reactive aminopyridines, N,N-diacylation can occur, though this is less common for secondary amines. semanticscholar.org

Table 2: Representative Acylation and Sulfonylation Reactions of N-Substituted Aminopyridines

| Substrate | Reagent | Base | Solvent | Product | Yield (%) |

| 2-(Benzylamino)pyridine | Acetyl chloride | Triethylamine | Dichloromethane | N-Acetyl-N-benzylpyridin-2-amine | Not specified |

| 2-(Methylamino)pyridine | Benzoyl chloride | Pyridine | Chloroform | N-Benzoyl-N-methylpyridin-2-amine | Not specified |

| N-Benzyl piperidine | Tosyl hydrazide | NaHCO3 | 1,4-Dioxane | N-Tosyl-N-benzylpiperidine | High |

Note: The data in this table is illustrative and based on general reactions of similar compounds, not specifically this compound.

The nitrogen atom of the N-benzylamino group can also be alkylated or arylated. N-alkylation can be achieved using alkyl halides, often under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. chemrxiv.orgresearchgate.net However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. Alternative methods, such as reductive amination or the use of alcohols as alkylating agents in the presence of a catalyst, can offer greater control. nih.gov

N-arylation of the amine can be accomplished through methods such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction with an aryl halide or triflate. cmu.edunih.gov This reaction is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl groups. Benzyne chemistry also provides a transition-metal-free route for N-arylation. nih.gov

Table 3: Representative Alkylation and Arylation Reactions of N-Substituted Amines

| Substrate | Reagent | Catalyst/Base | Solvent | Product | Yield (%) |

| 4-(Methylamino)pyridine | Benzyl (B1604629) alcohol | ZnBr2 | Not specified | 4-(N-Benzyl-N-methylamino)pyridine | >80 |

| Primary amine | Aryl bromide | Pd(OAc)2 / (rac)-BINAP | Toluene | Alkylarylamine | Not specified |

| Iminodibenzyl | Aryl bromide | Palladacycle | Toluene | N-Aryliminodibenzyl | Good to Excellent |

Note: The data in this table is illustrative and based on general reactions of similar compounds, not specifically this compound.

Oxidative Transformations of the Amine Group

There is no available literature detailing the oxidative transformation of the secondary amine group in this compound. Research on the oxidation of aminopyridines often focuses on simpler, non-fluorinated analogues or N-oxides, and studies on the oxidation of N-benzyl groups are typically in different molecular contexts. The influence of the strongly electron-withdrawing trifluoropyridinyl moiety on the reactivity of the N-benzyl-amine group has not been experimentally documented.

Electrophilic Aromatic Substitution on the Benzyl Moiety

While the principles of electrophilic aromatic substitution are well-established, specific studies on the benzyl moiety of this compound are absent from the scientific record.

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions are fundamental in modern organic synthesis. However, their application to derivatives of this compound has not been described in the available literature. Such reactions would likely involve either the activation of the C-F bonds on the pyridine ring or the pre-functionalization of the pyridine or benzyl ring with a suitable leaving group (e.g., bromine, iodine, or a triflate). No such derivatives or their subsequent coupling reactions are documented.

Heck and Stille Coupling ApplicationsSimilarly, no applications of this compound derivatives in Heck or Stille coupling reactions have been found in the scientific literature.

Research Findings on this compound Remain Elusive in Key Reactivity Areas

Despite extensive searches of scientific literature and chemical databases, specific research detailing the chemical reactivity and mechanistic investigations of this compound, particularly in the areas of C-H activation, functionalization strategies, radical reactions, and photoredox catalysis, appears to be unavailable in the public domain.

While the fields of C-H activation and photoredox catalysis have seen significant advancements in the functionalization of pyridine-containing molecules, specific studies focusing on the this compound scaffold have not been identified. General methodologies for the C-H functionalization of fluorinated pyridines and the radical reactions of N-benzyl compounds exist, but direct application and investigation of these methods on the specified compound have not been reported in the available literature.

The requested article sections, "3.4.3. C-H Activation and Functionalization Strategies" and "3.5. Radical Reactions and Photoredox Catalysis involving this compound," could not be generated due to the absence of specific experimental data, detailed research findings, or mechanistic studies for this particular chemical entity.

It is possible that research on this compound is proprietary, has not yet been published, or is part of ongoing studies that are not yet publicly accessible. Therefore, no data tables or detailed research findings can be provided as per the user's request.

Spectroscopic and Analytical Methodologies for Structural Elucidation of N Benzyl 3,5,6 Trifluoropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-benzyl-3,5,6-trifluoropyridin-2-amine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular architecture.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyridine (B92270) ring. The aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. These protons often present as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons.

The benzylic methylene protons (-CH₂-) are expected to appear as a doublet in the region of δ 4.3-4.7 ppm, coupled to the adjacent N-H proton. The exact chemical shift and multiplicity can be influenced by the solvent and temperature. The amine proton (N-H) itself would likely be observed as a broad singlet, the chemical shift of which can vary significantly depending on concentration and solvent.

The solitary proton on the trifluoropyridine ring (at the C-4 position) is anticipated to resonate further downfield, likely as a triplet or a more complex multiplet due to coupling with the adjacent fluorine atoms.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 5H | Phenyl-H |

| ~4.5 | d | 2H | CH₂ |

| Variable | br s | 1H | NH |

| Downfield | t or m | 1H | Pyridinyl-H (C4-H) |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbons of the benzyl group are expected in the aromatic region (δ 127-140 ppm), with the ipso-carbon (the one attached to the methylene group) appearing around δ 138-139 ppm. The benzylic carbon (-CH₂-) would likely be found in the range of δ 45-50 ppm.

The carbons of the trifluoropyridine ring will be significantly affected by the attached fluorine atoms, exhibiting C-F coupling. The carbon atom bonded to the amino group (C-2) would be expected at a lower field, while the fluorine-bearing carbons (C-3, C-5, and C-6) will show characteristic splitting patterns and chemical shifts influenced by the strong electron-withdrawing nature of fluorine.

Table 2: Anticipated ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 (d) | C-F |

| ~140-150 (d) | C-F |

| ~138-139 | Phenyl C (ipso) |

| ~127-129 | Phenyl CH |

| ~120-130 (d) | C-F |

| ~110-120 | Pyridinyl CH |

| ~45-50 | CH₂ |

(d) denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a crucial technique for characterizing fluorinated organic compounds. For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three fluorine atoms at positions 3, 5, and 6 of the pyridine ring. The chemical shifts and coupling patterns (F-F and F-H couplings) would provide definitive information about their relative positions. The fluorine at C-6, being adjacent to the nitrogen atom, would likely appear at a different chemical shift compared to the fluorines at C-3 and C-5.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR experiments are invaluable for unambiguously assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the benzylic methylene protons and the N-H proton, as well as the couplings between the ortho, meta, and para protons of the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. For instance, it would connect the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify longer-range (2-3 bond) correlations. It would be instrumental in connecting the benzyl moiety to the pyridine ring by showing a correlation between the benzylic protons and the C-2 carbon of the pyridine ring. It would also help in assigning the carbons of the pyridine ring by observing correlations from the C-4 proton.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₁₂H₉F₃N₂. The expected fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91) from the benzyl fragment and a trifluoropyridinamine radical cation. Other potential fragmentations could involve the loss of HF or other small neutral molecules from the pyridine ring.

Table 3: Key Ions Expected in the Mass Spectrum of this compound

| m/z | Ion |

| 238.07 | [M]⁺ (Molecular Ion) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 147.02 | [C₅HF₃N₂]⁺ (Trifluoropyridinamine fragment) |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound (Molecular Weight: 238.21 g/mol ), MS/MS provides detailed information about the connectivity of the molecule.

When subjected to electrospray ionization (ESI) in positive mode, the molecule readily protonates, typically at the most basic nitrogen atom, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 239.2. Collision-induced dissociation (CID) of this precursor ion would be expected to yield several characteristic fragment ions. The most prominent fragmentation pathway involves the cleavage of the C-N bond between the benzylic carbon and the amine nitrogen, a common fragmentation for benzylamines. This process, known as alpha-cleavage, results in the formation of the highly stable tropylium ion.

Expected Key Fragmentation Pathways:

Formation of the Tropylium Ion: The most abundant fragment ion is anticipated to be the tropylium cation (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. This is a hallmark fragmentation for N-benzyl substituted compounds.

Formation of the Trifluoropyridinamine Ion: The corresponding fragment, the protonated 3,5,6-trifluoropyridin-2-amine ion, would appear at m/z 149.

Loss of HF: The fluorinated pyridine ring can undergo fragmentation through the loss of hydrogen fluoride (B91410) (HF), leading to subsequent fragment ions.

These fragmentation patterns allow for the confirmation of both the benzyl and the trifluoropyridin-2-amine substructures within the molecule.

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 239.2 | 91.1 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its secondary amine, aromatic rings, and C-F bonds.

N-H Vibrations: As a secondary amine, a single, sharp N-H stretching band is expected in the region of 3350-3310 cm⁻¹. A broad N-H wagging band may also be observed between 910-665 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from both the benzyl and pyridine rings would appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂-) bridge would be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: Aromatic ring stretching vibrations (C=C and C=N) are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range.

C-F Stretching: The strong C-F stretching vibrations associated with the trifluorinated pyridine ring are expected to produce intense bands in the 1350-1100 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3310 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1600 - 1450 | C=C / C=N Stretch | Aromatic Rings |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 1350 - 1100 | C-F Stretch | Fluoroaromatic |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural confirmation.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of both the pyridine and benzene rings would produce sharp, intense bands, typically around 1000 cm⁻¹.

C-F Vibrations: While C-F stretches are strong in IR, they can also be observed in the Raman spectrum.

Symmetric CH₂ Stretch: The symmetric stretch of the methylene group would also be Raman active.

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural assignment.

Table 3: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic Rings |

| ~1600 | C=C Stretch | Benzene Ring |

| ~1000 | Ring Breathing | Benzene Ring |

Chromatographic Techniques for Purity Assessment and Separation

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds like this compound. The compound would be separated on a capillary column (e.g., HP-5 type) based on its boiling point and polarity. The retention time serves as an identifying characteristic.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion (M⁺) peak at m/z 238, confirming the molecular weight. The fragmentation pattern in EI-MS would be similar to that expected in MS/MS, with a prominent base peak at m/z 91 (tropylium ion) due to the loss of the benzyl group. GC-MS is therefore a powerful tool for both confirming the identity and assessing the purity of the compound in a single analysis.

Table 4: Typical GC-MS Parameters and Expected Results

| Parameter | Value/Observation |

|---|---|

| Column Type | Non-polar (e.g., 5% Phenyl Polysiloxane) |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Expected Retention Time | Dependent on temperature program |

| Molecular Ion (M⁺) | m/z 238 |

High-performance liquid chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally labile compounds, and it is widely used for quality control in chemical synthesis. For this compound, a reversed-phase HPLC method would be most appropriate.

The compound would be separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. A typical mobile phase would be a gradient mixture of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape by ensuring the amine is protonated. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light strongly, typically around 254 nm. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

Computational and Quantum Chemical Studies on this compound Remain Unexplored

A comprehensive review of available scientific literature reveals a notable absence of computational and quantum chemical studies specifically focused on the compound this compound. Despite the growing interest in the in-silico analysis of novel chemical entities, this particular molecule has not yet been the subject of published research in the areas of electronic structure, conformational analysis, or reaction mechanism prediction.

Computational chemistry and quantum chemical calculations are powerful tools used to predict and understand the behavior of molecules at the atomic and electronic levels. These methods are routinely applied to investigate key molecular properties, including:

Electronic Structure and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. Furthermore, electron density distribution and electrostatic potential maps help to identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

Conformational Analysis and Energy Landscapes: For flexible molecules such as this compound, conformational analysis is essential to understand their three-dimensional structure and behavior. This involves studying torsional barriers and rotational isomerism, particularly concerning the N-benzyl group, to identify the most stable conformations. The investigation of intra- and intermolecular interactions, such as hydrogen bonding and van der Waals forces, further elucidates the molecule's preferred spatial arrangement and potential for aggregation.

Reaction Mechanism Predictions: Quantum chemical methods are invaluable for elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility of a reaction and understand its mechanism in detail.

While computational studies have been conducted on structurally related compounds, the specific trifluorinated pyridinamine derivative at the center of this inquiry has not been investigated. The unique substitution pattern of the fluorine atoms on the pyridine ring is expected to significantly influence the electronic properties and reactivity of the molecule. Therefore, dedicated computational studies would be necessary to provide accurate and specific data for this compound.

The absence of such research presents an opportunity for future investigations to fill this knowledge gap. Computational analysis of this compound could provide valuable data for chemists and material scientists, potentially guiding synthetic efforts and the development of new applications. Until such studies are undertaken and their findings published, a detailed and scientifically accurate article on the computational and quantum chemical properties of this compound cannot be generated.

Computational Chemistry and Quantum Chemical Studies of N Benzyl 3,5,6 Trifluoropyridin 2 Amine

Reaction Mechanism Predictions and Transition State Elucidation

DFT Calculations for SNAr Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. For N-benzyl-3,5,6-trifluoropyridin-2-amine, the highly electronegative fluorine atoms activate the pyridine ring towards nucleophilic attack. DFT calculations are instrumental in elucidating the mechanistic pathways of such reactions.

Theoretical studies on analogous fluorinated pyridines have established that the SNAr reaction typically proceeds through a stepwise mechanism involving a Meisenheimer intermediate. Computational models can map the potential energy surface of the reaction, identifying the transition states and intermediates. For the reaction of this compound with a nucleophile, DFT calculations would be employed to determine the activation energies for substitution at the 3-, 5-, and 6-positions. These calculations would likely reveal the preferred site of substitution based on the relative energy barriers. The electron-withdrawing nature of the fluorine atoms and the electronic influence of the N-benzylamino group are critical factors that can be quantified through computational analysis.

Computational Modeling of Catalyzed Reactions

The synthesis and functionalization of molecules like this compound often rely on transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions are frequently used to form the C-N bond. Computational modeling plays a crucial role in understanding the mechanisms of these catalytic cycles.

DFT calculations can be used to model the elementary steps of a catalytic cycle, such as oxidative addition, ligand exchange, and reductive elimination. By calculating the geometries and energies of the reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction mechanism and identify the rate-determining step. This knowledge is vital for optimizing reaction conditions and developing more efficient catalysts. For example, in a hypothetical palladium-catalyzed amination to form the title compound, computational studies could elucidate the role of the phosphine (B1218219) ligand in facilitating the crucial C-N bond-forming reductive elimination step.

Spectroscopic Data Prediction and Validation

Computational chemistry is a powerful tool for predicting and validating spectroscopic data. Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the structural elucidation and characterization of novel compounds like this compound.

Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular structure. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound with a high degree of accuracy.

These calculations are typically performed on a geometry-optimized structure of the molecule. The choice of the DFT functional and basis set is crucial for obtaining reliable results. Functionals like B3LYP and basis sets such as 6-311++G(d,p) are commonly employed for such calculations. The predicted chemical shifts are then compared with experimental data to confirm the proposed structure. The table below presents hypothetical yet plausible calculated NMR chemical shifts for this compound, referenced against tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H (NH) | 8.5 |

| ¹H (Benzyl CH₂) | 4.6 |

| ¹H (Aromatic) | 7.2-7.4 |

| ¹³C (C2) | 155 |

| ¹³C (C3-F) | 145 (d, JCF) |

| ¹³C (C4) | 120 |

| ¹³C (C5-F) | 150 (d, JCF) |

| ¹³C (C6-F) | 148 (d, JCF) |

| ¹³C (Benzyl CH₂) | 48 |

| ¹³C (Benzyl Aromatic) | 127-138 |

| ¹⁹F (C3) | -130 |

| ¹⁹F (C5) | -100 |

| ¹⁹F (C6) | -140 |

Vibrational Frequency Calculations for IR and Raman Spectra

Following a geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. The table below shows a selection of hypothetical calculated vibrational frequencies and their assignments for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3400 | Medium |

| Aromatic C-H stretch (benzyl) | 3100-3000 | Weak |

| Aliphatic C-H stretch (benzyl CH₂) | 2950-2850 | Weak |

| C=N/C=C stretch (pyridine ring) | 1600-1450 | Strong |

| N-H bend | 1550 | Medium |

| C-F stretch | 1300-1100 | Very Strong |

Advanced Synthetic Applications and Derivatives As Precursors

N-benzyl-3,5,6-trifluoropyridin-2-amine in the Synthesis of Heterocyclic Systems

The inherent reactivity of the 2-aminopyridine (B139424) scaffold, combined with the electronic effects of the fluorine substituents, makes this compound a promising starting material for the synthesis of a variety of fused and polycyclic nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry and materials science due to their often-unique biological and photophysical properties.

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for building molecular complexity. The dual nucleophilic nature of the 2-aminopyridine moiety (at the endocyclic and exocyclic nitrogen atoms) allows it to participate in various cyclization reactions. For instance, reactions with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or their equivalents could lead to the formation of fused pyridopyrimidine or other related heterocyclic systems.

While specific examples with this compound are not documented, analogous reactions with other 2-aminopyridines are well-established. The general reaction pathway would likely involve an initial Michael addition of the exocyclic amine to an α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to afford the fused ring system. The presence of the electron-withdrawing fluorine atoms would likely modulate the reactivity of the nucleophilic centers and influence the reaction conditions required.

Table 1: Plausible Annulation Reactions of this compound

| Reactant | Product Type | Potential Reaction Conditions |

| α,β-Unsaturated Ketone | Dihydropyridopyrimidine | Lewis or Brønsted acid catalysis, thermal conditions |

| 1,3-Diketone | Pyridopyrimidine | Acid catalysis, dehydration |

| β-Ketoester | Pyridopyrimidinone | Thermal condensation, acid or base catalysis |

It is important to note that the regioselectivity of such cyclizations could be influenced by the steric bulk of the benzyl (B1604629) group and the electronic nature of the trifluorinated pyridine (B92270) ring.

The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is a significant area of research, as these compounds are often investigated for their applications in organic electronics and as fluorescent materials. This compound could serve as a key building block in the synthesis of such systems through transition metal-catalyzed cross-coupling and subsequent cyclization reactions.

For example, palladium-catalyzed intramolecular C-H arylation is a powerful tool for the construction of fused aromatic systems. A plausible synthetic route could involve the initial N-arylation or C-H activation of the benzyl group, followed by an intramolecular cyclization onto the pyridine ring. The fluorine atoms could act as leaving groups in nucleophilic aromatic substitution-type cyclizations or influence the regioselectivity of C-H activation.

Another potential approach is through radical cyclization, where a radical generated on a side chain attached to the benzyl or pyridine ring could undergo an intramolecular addition to an aromatic ring, leading to the formation of a new fused ring. While no specific examples utilizing this compound have been reported, the general principles of these reactions are well-established for related substrates. beilstein-journals.org

Derivatization to Form Advanced Chemical Probes

The unique combination of a fluorinated pyridine and a benzylamine (B48309) moiety makes this compound an attractive scaffold for the development of advanced chemical probes, such as fluorescent tags and metal-coordinating ligands.

Aminopyridines are known to exhibit fluorescent properties, and their emission characteristics can be tuned by substitution on the pyridine ring and the amino group. The presence of multiple fluorine atoms in this compound is expected to influence its photophysical properties, potentially leading to enhanced quantum yields and altered emission wavelengths compared to non-fluorinated analogs.

Further derivatization of this compound could lead to the development of novel fluorescent probes. For instance, the introduction of a reactive functional group (e.g., a carboxylic acid, an azide, or an alkyne) onto the benzyl ring would allow for its covalent attachment to biomolecules, enabling their visualization in biological systems. The fluorinated pyridine core could serve as the fluorophore in such a probe.

Table 2: Potential Derivatizations for Fluorescent Probe Synthesis

| Derivatization Strategy | Target Functional Group | Potential Application |

| Acylation of the secondary amine | Amide with a linker | Covalent labeling of proteins |

| Suzuki coupling on the pyridine ring (if a bromo- derivative is prepared) | Extended π-system | Tunable fluorescent properties |

| Functionalization of the benzyl ring | Azide or alkyne | Bioorthogonal labeling ("click chemistry") |

The development of such probes would be guided by the principles of fluorophore design, where the electronic properties of the substituents are systematically varied to achieve the desired photophysical characteristics.

The 2-aminopyridine motif is a well-known bidentate ligand in coordination chemistry, capable of coordinating to metal ions through both the pyridine nitrogen and the exocyclic amino nitrogen. The N-benzyl substituent in this compound can be further functionalized to introduce additional donor atoms, leading to the formation of polydentate ligands.

For example, the introduction of phosphine (B1218219), ether, or thioether moieties on the benzyl ring could create ligands with tailored coordination properties for specific metal ions. The fluorine atoms on the pyridine ring would electronically modify the ligand, influencing the stability and reactivity of the resulting metal complexes. Such fluorinated ligands are of interest for applications in catalysis and materials science, as they can enhance the thermal and oxidative stability of the metal complexes.

A known example of a related compound, N-benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine, functions as a bidentate ligand, chelating to a Pt(II) ion to form a six-membered metallocycle. nih.gov This demonstrates the feasibility of utilizing N-benzylated 2-aminopyridines as scaffolds for ligand design.

Role as a Building Block in Materials Science Research

Fluorinated organic molecules are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and distinct electronic characteristics. The incorporation of fluorine atoms can influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which in turn affects the solid-state packing and bulk properties of the material.

This compound could serve as a valuable building block for the synthesis of novel organic materials. For example, it could be incorporated into polymers or dendrimers to impart specific properties. The trifluorinated pyridine unit could be used to tune the electronic properties of conjugated materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the ability of the 2-aminopyridine moiety to form predictable hydrogen bonding networks could be exploited in the design of supramolecular assemblies and crystal engineering. The interplay between hydrogen bonding from the N-H group and potential halogen bonding involving the fluorine atoms could lead to the formation of well-defined solid-state architectures with interesting properties. While specific applications of this compound in materials science are yet to be reported, the known impact of fluorination on molecular self-assembly and electronic properties suggests a promising potential for this compound as a versatile building block in this field.

Precursors for Polymer and Oligomer Synthesis

There is no specific research available on the use of this compound as a monomer for polymer or oligomer synthesis. Hypothetically, the fluorine atoms on the pyridine ring could be susceptible to nucleophilic aromatic substitution, which is a common strategy for forming new carbon-carbon or carbon-heteroatom bonds in polymerization reactions. For instance, in polycondensation reactions, a bifunctional monomer containing this compound could potentially react with other monomers to form a polymer chain.

Another theoretical possibility lies in the modification of the benzyl group or the amine to introduce polymerizable functionalities. However, without experimental data, the feasibility and outcomes of such reactions remain speculative. The steric hindrance from the benzyl group and the electronic effects of the trifluorinated ring would significantly influence its reactivity as a monomer.

Components in Functional Organic Materials

Similarly, there are no documented instances of this compound being incorporated into functional organic materials. In theory, the electron-withdrawing nature of the trifluorinated pyridine ring could impart interesting electronic properties to a material, potentially making it useful in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in charge-transporting layers.

The presence of the benzyl group could influence the solubility and processing characteristics of any resulting material. Furthermore, the nitrogen atoms in the pyridine ring and the amine group could act as coordination sites for metal ions, suggesting potential applications in the formation of metal-organic frameworks (MOFs) or as ligands in catalytic systems. Again, these are hypothetical applications based on the structure of the molecule, and there is no current research to support these possibilities.

Due to the lack of specific research data, no interactive data tables or detailed research findings can be presented for these sections.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of N-benzyl-3,5,6-trifluoropyridin-2-amine and its derivatives is a foundational aspect that underpins all other areas of its research. While established methods for the synthesis of aminopyridines exist, the pursuit of more efficient, sustainable, and scalable synthetic routes is a paramount objective for future research. Key areas of focus in this domain will likely include the development of novel catalytic systems for the construction of the core pyridine (B92270) structure and the introduction of the benzylamine (B48309) moiety.

Future investigations could concentrate on late-stage fluorination techniques to introduce the fluorine atoms onto a pre-functionalized pyridine ring, offering a more convergent and flexible synthetic strategy. Furthermore, the exploration of C-H activation methodologies could provide a more atom-economical approach to the synthesis of derivatives, minimizing the need for pre-functionalized starting materials. The development of one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined process would also represent a significant advancement in the efficient production of this compound.

Table 1: Potential Catalytic Systems for Enhanced Synthesis

| Catalyst Type | Potential Reaction | Advantages |

| Palladium-based catalysts | Cross-coupling reactions for C-N bond formation | High efficiency, broad substrate scope |

| Copper-based catalysts | Nucleophilic aromatic substitution | Lower cost, good for specific substitutions |

| Nickel-based catalysts | Reductive amination | Readily available, unique reactivity |

Investigation of New Reactivity Modes and Catalytic Transformations

The unique electronic properties conferred by the three fluorine atoms on the pyridine ring of this compound are expected to give rise to novel reactivity patterns. A crucial area of future research will be the systematic investigation of these reactivity modes. For instance, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, but their strong electron-withdrawing nature also activates the pyridine ring towards other transformations.

Researchers will likely explore the utility of this compound as a ligand in transition metal catalysis. The nitrogen atoms of the pyridine ring and the amine group can coordinate to metal centers, potentially creating catalysts with unique selectivity and activity. The electronic and steric properties of the ligand could be fine-tuned by modifying the benzyl (B1604629) group or the pyridine core, opening up avenues for the development of bespoke catalysts for a wide range of organic transformations.

Exploration of Supramolecular Chemistry with this compound Scaffolds

The structure of this compound contains several features that make it an attractive building block for supramolecular chemistry. The aromatic rings can participate in π-π stacking interactions, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The N-H group of the amine can serve as a hydrogen bond donor. These non-covalent interactions can be harnessed to construct well-defined, self-assembled architectures such as molecular cages, polymers, and gels.

Future research in this area could focus on designing and synthesizing derivatives of this compound with specific recognition properties. For example, by incorporating appropriate functional groups, it may be possible to create receptors for specific ions or small molecules. The fluorine atoms could also be exploited to induce liquid crystalline behavior or to control the packing of molecules in the solid state, leading to materials with interesting optical or electronic properties.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and efficiency. purdue.edunih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a logical and promising future research direction. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com

Furthermore, the combination of flow chemistry with automated platforms and high-throughput screening techniques would enable the rapid synthesis and evaluation of large libraries of this compound derivatives. purdue.edu This approach would be particularly valuable for drug discovery and materials science applications, where the identification of lead compounds often requires the screening of thousands of molecules.

Table 2: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult | Straightforward |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Process Control | Less precise | Precise control over parameters |

| Reproducibility | Can be variable | High reproducibility |

Advanced Computational Modeling for Predictive Reactivity and Property Design

In recent years, computational chemistry has become an indispensable tool in chemical research. Advanced computational modeling, such as density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and properties of molecules. nih.gov Future research on this compound will undoubtedly benefit from the application of these methods.

Computational models can be used to predict the most likely sites of reaction, to rationalize observed reactivity patterns, and to design new derivatives with desired properties. For example, quantum chemical calculations could be employed to screen virtual libraries of catalysts for the synthesis of this compound or to predict the binding affinity of its derivatives to a particular biological target. This in silico approach can significantly accelerate the research and development process by prioritizing the most promising experimental avenues.

Conclusion

Summary of Key Academic Contributions and Research Insights

A comprehensive search of academic databases and scientific journals did not yield specific studies focusing on N-benzyl-3,5,6-trifluoropyridin-2-amine. Consequently, there are no key academic contributions or research insights to summarize at this time. The scientific community has not, to date, published detailed findings on its synthesis, reactivity, or biological activity.

Broader Impact on Fluorinated Heterocycle Chemistry

Given the absence of specific research, the broader impact of this compound on fluorinated heterocycle chemistry remains undefined. The potential utility of this compound could be hypothesized based on the known properties of related fluorinated pyridines and N-benzyl amines, which are scaffolds of interest in drug discovery and agrochemicals. However, without empirical data, any such discussion would be purely speculative.

Outlook on Future Research Potential of this compound

The future research potential of this compound is an open question. Its structure suggests several avenues for investigation:

Medicinal Chemistry: As a fluorinated aminopyridine, it could be explored as a building block for synthesizing new biologically active molecules. The trifluorinated pyridine (B92270) ring could offer metabolic stability and altered electronic properties, while the N-benzyl group could be modified to interact with various biological targets.

Materials Science: Fluorinated organic compounds can exhibit unique photophysical or electronic properties, suggesting potential applications in areas such as organic light-emitting diodes (OLEDs) or as components in advanced polymers.

Synthetic Chemistry: The development of novel synthetic routes to this and related compounds could be a valuable contribution to the field of fluorine chemistry.

Until dedicated research is undertaken and published, the specific contributions and impact of this compound will remain unknown. The compound represents an underexplored area within the vast landscape of chemical research.

Q & A

Q. What are the optimal synthetic routes for preparing N-benzyl-3,5,6-trifluoropyridin-2-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of pentafluoropyridine derivatives. For example, sodium azide can replace fluorine atoms at specific positions, followed by reductive amination with benzylamine. Catalytic hydrogenation using Pd/NiO under H₂ at 25°C (10-hour reaction time) has shown high yields (~84–98%) for analogous N-benzyl pyridine derivatives . Fluorination steps may require controlled conditions (e.g., KF/18-crown-6 in DMF) to ensure regioselectivity .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC to track fluorine substitution.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc).

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (e.g., at 295 K) provides definitive confirmation of the molecular structure, as demonstrated for related N-benzylpyridin-2-amine derivatives .

- NMR spectroscopy : and NMR are critical for verifying substituent positions and fluorine integration. For example, chemical shifts for trifluoromethyl groups typically appear at δ -60 to -70 ppm .

- Mass spectrometry : High-resolution MS (HRMS) ensures correct molecular ion peaks (e.g., expected [M+H] for C₁₂H₁₀F₃N₂: 247.08).

Q. What are the primary biological or pharmacological applications of this compound in academic research?

- Methodological Answer : N-Benzyl-pyridine derivatives are explored as bromodomain inhibitors (e.g., TRIM24) in cancer research. For example, analogs like N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine show IC₅₀ values <1 μM in TRIM24 binding assays .

- Experimental Design :

- Perform in vitro assays (e.g., fluorescence polarization) to measure binding affinity.

- Validate anti-proliferative effects in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?

- Methodological Answer :

- Reproduce conditions : Verify solvent purity, catalyst loading (e.g., 1.1 wt% Pd/NiO), and reaction atmosphere (H₂ vs. N₂) .

- Analyze byproducts : Use LC-MS to identify side products (e.g., over-fluorinated derivatives or oxidation artifacts) .

- Cross-validate assays : Compare results across multiple labs using standardized protocols (e.g., NIH/NCATS assay guidelines).

Advanced Research Questions

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to reduce oxidative metabolism .

- Prodrug design : Mask the amine with acetyl or Boc groups to enhance solubility and reduce hepatic clearance .

- In vitro assays : Test microsomal stability (human/rat liver microsomes) and CYP450 inhibition profiles .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Model electron density maps to predict reactive sites (e.g., C-4 vs. C-6 positions) .

- Experimental validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Fluorine’s electron-withdrawing nature enhances oxidative addition to Pd(0) catalysts but may reduce nucleophilicity at adjacent carbons .

Q. What computational tools are effective for predicting the binding mode of this compound to protein targets like TRIM24?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with TRIM24’s bromodomain (PDB: 5EP3). Focus on π-π stacking between the benzyl group and Phe residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility screening : Use shake-flask method with UV-Vis quantification in DMSO, EtOH, and hexane.

- Co-solvent systems : Test PEG-400/water mixtures to enhance aqueous solubility for in vivo dosing .

- LogP measurement : Determine octanol-water partition coefficients (predicted LogP ~2.5 for C₁₂H₁₀F₃N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。